molecular formula C19H19NO B14426075 2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- CAS No. 85203-06-1

2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-

Cat. No.: B14426075
CAS No.: 85203-06-1
M. Wt: 277.4 g/mol
InChI Key: MDDRWHZJHPRXAK-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- is an organic compound with the molecular formula C19H21NO It is a derivative of cyclohexenone, featuring a phenyl(phenylmethyl)amino group attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with benzylamine and phenylmagnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl(phenylmethyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- involves its interaction with specific molecular targets. The phenyl(phenylmethyl)amino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the phenyl(phenylmethyl)amino group.

    3-Phenyl-2-cyclohexen-1-one: Similar structure but lacks the phenylmethyl group.

    5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Contains additional methyl groups on the cyclohexenone ring.

Uniqueness

2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- is unique due to the presence of the phenyl(phenylmethyl)amino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with various molecular targets, making it valuable for research and industrial applications.

Properties

CAS No.

85203-06-1

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

3-(N-benzylanilino)cyclohex-2-en-1-one

InChI

InChI=1S/C19H19NO/c21-19-13-7-12-18(14-19)20(17-10-5-2-6-11-17)15-16-8-3-1-4-9-16/h1-6,8-11,14H,7,12-13,15H2

InChI Key

MDDRWHZJHPRXAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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